molecular formula C16H17N3O2S B2746882 N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 73696-42-1

N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

Cat. No. B2746882
CAS RN: 73696-42-1
M. Wt: 315.39
InChI Key: CFPSZBWHDQBUBU-UHFFFAOYSA-N
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Description

“N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” is a chemical compound with the CAS Number 73696-42-1 . It has a molecular weight of 315.39 and a predicted density of 1.358±0.06 g/cm3 . The molecular formula of this compound is C16H17N3O2S .


Physical And Chemical Properties Analysis

“N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” has a predicted density of 1.358±0.06 g/cm3 . It has a molecular weight of 315.39 . The melting point of this compound is 203-205 °C . Unfortunately, the boiling point and flash point are not available .

Scientific Research Applications

Antibacterial and Antifungal Activities

N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide serves as a key intermediate in the synthesis of Schiff base compounds with potent antibacterial and antifungal activities. Studies have shown that specific derivatives of this compound exhibit high antimicrobial activity against strains like Candida albicans and Pseudomonas aeruginosa. In silico molecular docking studies further indicate that these compounds fit well into bacterial and fungal enzyme receptors, suggesting a mechanism for their antimicrobial action (Karanth et al., 2018).

Antifungal Activity of Derivatives

Further research into derivatives of N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide, such as N-Benzoyl-N'-dialkylthiourea and their Co(III) complexes, has shown promising antifungal properties. These compounds have been tested against pathogens responsible for significant plant diseases, demonstrating their potential in agricultural applications as protective agents (Weiqun et al., 2005).

Synthesis of Novel Amides for Antimicrobial Application

The compound has been utilized in the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes, yielding compounds with potential antimicrobial applications. The process showcases the versatility of N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide in facilitating the creation of novel antimicrobial agents (Wang et al., 2008).

Application in Organic Synthesis

This chemical has been pivotal in the development of novel organic synthesis methods, including the creation of bisthiourea and its complexes with metals like Copper (II), Nickel, and Zinc. These complexes have been evaluated for biological activities, demonstrating the compound's utility in synthesizing biologically active materials (Fizer et al., 2016).

Crystal Structure Analysis

Crystal structure analysis of derivatives of N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has provided insights into the molecular configurations and potential interaction sites for further chemical modifications. These analyses contribute to the understanding of its chemical behavior and potential for further applications in medicinal chemistry (Kumar et al., 2016).

properties

IUPAC Name

N-[3-(hydrazinecarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c17-19-15(21)13-11-8-4-5-9-12(11)22-16(13)18-14(20)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPSZBWHDQBUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

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